molecular formula C12H8ClN3O B15359795 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine

6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine

Cat. No.: B15359795
M. Wt: 245.66 g/mol
InChI Key: VDNQLUBVZNALBJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4-amine is a fused heterocyclic compound featuring a furopyrimidine core substituted with a 4-chlorophenyl group at position 6 and an amine group at position 2. Its molecular formula is C₁₄H₁₂ClN₃O, with a molecular weight of 273.72 g/mol . Key physicochemical properties include:

  • Boiling Point: 465.6 ± 45.0 °C
  • pKa: 4.80 ± 0.40
  • Density: 1.334 ± 0.06 g/cm³ .

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Its synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl substituents .

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

6-(4-chlorophenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16)

InChI Key

VDNQLUBVZNALBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)Cl

Origin of Product

United States

Preparation Methods

Aza-Wittig Reaction Strategy

The aza-Wittig reaction, leveraging iminophosphorane intermediates, enables efficient construction of the pyrimidine ring. As demonstrated by Hu et al., iminophosphorane 3 reacts with aromatic isocyanates to form carbodiimides 4 , which subsequently undergo nucleophilic attack by amines or phenols to yield furo[2,3-d]pyrimidin-4(3H)-ones 6 (Fig. 1). For 6-(4-chlorophenyl) substitution, the iminophosphorane precursor must incorporate the 4-chlorophenyl group at the furan’s 5-position prior to cyclization. This method achieves moderate yields (65–80%) under mild conditions (NaOEt catalysis, room temperature).

Key Reaction Conditions

  • Solvent: Anhydrous THF or toluene
  • Catalysts: Sodium alkoxide (5 mol%)
  • Temperature: 25–40°C

Cyclization of Halogenated Precursors

An alternative route involves cyclizing halogenated intermediates. The patent EP1925619A1 details the use of chloroformamidine (H₂NC(NH)Cl) to cyclize 5-bromo-6-(2-hydroxyphenyl)pyrimidine derivatives into benzo-fused analogs. Adapting this method, a 6-bromo-furo[2,3-d]pyrimidine intermediate could undergo Suzuki-Miyaura coupling with 4-chlorophenylboronic acid to introduce the aryl group at position 6. Subsequent cyclization with chloroformamidine in the presence of KOtBu yields the fused pyrimidine core.

Functionalization at Position 4: Amination Strategies

The 4-amine group is introduced via nucleophilic substitution or reductive amination , contingent on the intermediate’s oxidation state.

Chlorination-Amination Sequence

The most robust method involves converting the 4-oxo group to a chloro intermediate followed by ammonia substitution.

Step 1: Chlorination
Phosphorus oxychloride (POCl₃) in acetonitrile, catalyzed by tetramethylammonium chloride (TMACl), converts 6-(4-chlorophenyl)furo[2,3-d]pyrimidin-4(3H)-one to 4-chloro-6-(4-chlorophenyl)furo[2,3-d]pyrimidine.

Reaction Conditions

  • Solvent: Acetonitrile
  • Reagents: POCl₃ (5.9 equiv), TMACl (1.5 equiv)
  • Temperature: Reflux (3 hours)
  • Yield: 87–92%

Step 2: Amination
The 4-chloro intermediate reacts with aqueous or gaseous ammonia under elevated pressure to yield the target amine.

Optimized Parameters

  • Solvent: Isopropanol (IPA)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 80–100°C
  • Yield: 75–85%

Direct Reductive Amination

For 4-oxo intermediates, reductive amination using ammonium acetate and sodium cyanoborohydride offers a one-step route. However, this method suffers from lower yields (50–60%) due to competing side reactions.

Regioselective Introduction of the 4-Chlorophenyl Group

Positioning the 4-chlorophenyl moiety at C6 demands careful substrate design.

Suzuki-Miyaura Coupling

A halogen (Br or I) at C6 enables palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid.

Catalytic System

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C
  • Yield: 70–78%

Pre-functionalized Building Blocks

Incorporating the 4-chlorophenyl group during furan synthesis (e.g., via Paal-Knorr cyclization of 1,4-diketones) ensures regioselectivity. This approach avoids post-cyclization modifications but requires specialized starting materials.

Analytical Validation and Characterization

Critical spectroscopic data for intermediates and the final compound align with literature precedents:

4-Chloro-6-(4-chlorophenyl)furo[2,3-d]pyrimidine

  • ¹H NMR (DMSO-d₆) : δ 7.67 (dd, J = 8.5 Hz, 1H), 7.82 (d, J = 8.5 Hz, 1H), 8.06 (d, J = 2.5 Hz, 1H).

6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4-amine

  • LC-MS (ESI+) : m/z 292.1 [M+H]⁺ (calc. 292.05).
  • ¹H NMR (CDCl₃) : δ 6.95 (s, 1H), 7.45–7.55 (m, 4H), 8.20 (s, 1H).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Aza-Wittig + Amination Mild conditions, high functional tolerance Multi-step, requires specialized reagents 65–75
Cyclization + Suzuki Regioselective, scalable Pd catalyst cost, halogenation required 70–78
Direct Reductive Amination One-pot simplicity Low yield, side product formation 50–60

Industrial-Scale Considerations

For bulk synthesis, the chlorination-amination route (Section 2.1) is preferred due to:

  • Cost-effectiveness : POCl₃ and ammonia are inexpensive.
  • Scalability : Reactions proceed in standard glass-lined reactors.
  • Purity : Minimal byproducts facilitate crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

The applications of 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4-amine are primarily in the field of medicinal chemistry, specifically as an inhibitor for certain kinases and as an anti-proliferative agent . Research has explored its potential in treating cancer by targeting specific enzymes that promote cancer cell growth .

Scientific Research Applications
this compound is a derivative of furo[2,3-d]pyrimidine, a class of compounds that has demonstrated various biological activities . The presence of the chlorophenyl group at the 6th position of the furopyrimidine backbone contributes to its specific interactions with target enzymes . The amine group at the 4th position is also critical for its activity .

Targeting Kinases
Kinases are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often implicated in cancer .

Inhibitory Activity
this compound has been identified as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), an enzyme involved in the proliferation of leukemia cells .

CompoundIC50 (µM)
This compound0.022
Sorafenib0.037
Quizartinib0.030
IC50 values represent the concentration of the compound required to inhibit 50% of FLT3 activity .

Anti-Proliferative Activity
The compound has demonstrated anti-proliferative activity against various cancer cell lines . It was tested against MV4-11 and MOLM-13 cell lines, both of which are derived from acute myeloid leukemia (AML) .

Cell LineGI50 (µM)
MV4-111.385
MOLM-131.140

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth .

Case Studies
While specific case studies directly involving this compound are not available in the search results, the broader research context of related compounds provides insight .

Correlations between Structures and Activities
The impact of different substituents on the furo[2,3-d]pyrimidine backbone has been studied to understand the structure-activity relationships . The presence of substituents on the phenyl ring at the C-6 position can significantly influence the compound's inhibitory and anti-proliferative activities . For instance, introducing a methoxy group at the para position of the phenyl ring improved cellular activity and induced cell cycle arrest at the G1 phase .

Potential Therapeutic Applications
The research suggests that this compound and its derivatives could be further explored as potential therapeutic agents for cancers, particularly leukemia . Its ability to inhibit FLT3 and induce cell cycle arrest highlights its potential in targeted cancer therapies .

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Furo[2,3-d]pyrimidin-4-amine Derivatives

Compound 8 : N-(4-Chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₄H₁₂ClN₃O (same as the target compound).
  • Key Differences : Methyl groups at positions 2 and 6 enhance steric bulk, reducing water solubility compared to the unsubstituted parent compound.
  • Synthesis : 63% yield via nucleophilic substitution; melting point 156.6–157.2 °C .
  • Biological Relevance : Demonstrated moderate kinase inhibition in preliminary assays .
Compound 4 : 2,6-Dimethyl-N-(naphthalen-1-yl)furo[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₈H₁₅N₃O.
  • Key Differences : A naphthyl group at position 4 increases hydrophobicity (melting point 253.6–254.7 °C) and may improve binding to hydrophobic enzyme pockets .
6-Bromo-N-(1-methylethyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₅H₁₄N₃OBr.
  • Key Differences : Bromine at position 6 enhances electrophilicity, enabling further functionalization via cross-coupling reactions .

Thieno[2,3-d]pyrimidin-4-amine Analogs

Replacing the furan ring with thiophene (thieno[2,3-d]pyrimidine) alters electronic properties due to sulfur’s polarizability:

Compound 9 : N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₈H₁₅N₅O₂S₂.
  • Key Differences : The sulfonyl group improves water solubility, while the pyridyl substituent enhances π-π stacking interactions in enzyme active sites .
Compound 21 : 6-(2-Methyl-3-pyridyl)-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₉H₁₇N₅S.
  • Key Differences : Methylpyridyl and toluyl groups confer dual selectivity for α/γ kinase isoforms, with 86% synthesis yield .

Substitution Pattern and Bioactivity

Compound Substituents Molecular Weight (g/mol) Key Property/Bioactivity Reference
Target Compound 6-(4-ClPh), 4-NH₂ 273.72 Moderate solubility, kinase inhibition
5,6-Diphenyl derivative 5-Ph, 6-Ph Exact mass: 287.1131 Adrenergic agonist activity
6-(3-Pyridinyl) derivative 6-(3-Pyridyl) 186.20 Enhanced π-stacking in binding
5-(4-MeOPh)-6-(1-Naphthyl) 5-(4-MeOPh), 6-(1-Naphthyl) ~370 Improved hydrophobic interactions

Notes:

  • Chlorophenyl vs.
  • Methyl vs. Bromine : Methyl groups (Compound 8) improve metabolic stability, whereas bromine (Compound 6) offers a handle for further derivatization .

Biological Activity

6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a furo-pyrimidine core with a chlorophenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of furo[2,3-D]pyrimidine exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated:

  • Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 0.003 μM to 0.074 μM against cancer cell lines such as MV4-11 and MOLM-13, indicating strong antiproliferative properties .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including tyrosine kinases and cyclin-dependent kinases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that related furo[2,3-D]pyrimidine derivatives possess:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 16 µg/mL against bacterial strains, indicating significant antibacterial activity .
  • Broad Spectrum : The antimicrobial effects extend to various pathogens, including both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of furo[2,3-D]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the potency of these compounds. For example, compounds with halogen substitutions (like 4-chloro) generally exhibit enhanced activity compared to their unsubstituted counterparts .
  • Positioning of Functional Groups : The position of substituents relative to the pyrimidine core has been shown to influence both cytotoxicity and selectivity towards cancer cells versus normal cells .

Case Studies

Several studies illustrate the effectiveness of this compound:

  • Study on Cytotoxicity :
    • A study reported that this compound exhibited significant cytotoxicity against HeLa and K562 cancer cell lines with IC50 values demonstrating its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Another investigation highlighted the antibacterial properties against Staphylococcus aureus and Escherichia coli, showcasing its potential for therapeutic applications in infectious diseases .

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeCell Line / PathogenIC50 / MIC ValuesReference
Anticancer ActivityMV4-110.004 μM
Anticancer ActivityHeLaIC50 = 53.02 µM
Antimicrobial ActivityStaphylococcus aureusMIC = 16 µg/mL
Antimicrobial ActivityEscherichia coliMIC = 32 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4-amine, and how can purity and yield be maximized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 2-bromo-4'-chloroacetophenone as a starting material. Key steps include:

  • Reagent Selection : Use nucleophilic aromatic substitution with ammonia or amines under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .
  • Catalysis : Transition metals (e.g., Pd/C) or acid catalysts (e.g., HCl) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane 1:3) achieves >95% purity. Crystallization in ethanol further refines the product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Condensation2-bromo-4'-chloroacetophenone, NH₃, EtOH/H₂O, 70°C6395
PurificationSilica gel column (EtOAc/hexane 1:3)99

Q. How can structural integrity and regioselectivity be confirmed during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H NMR : Look for characteristic peaks: δ 2.43 (s, 3H, CH₃), δ 7.39 (d, 2H, J = 8.4 Hz, aromatic protons), δ 9.74 (s, 1H, NH) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 258.1 (C₁₄H₁₂ClN₃O) .
  • X-ray Crystallography : Resolves ambiguities in regioselectivity, particularly for the furopyrimidine core and chloro-substituted phenyl orientation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .

  • In vitro Assays : Use fluorescence-based kinase activity kits (e.g., ADP-Glo™) with IC₅₀ determination.
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays .
    • Key Finding : Analogous 4-fluorophenyl derivatives show IC₅₀ values of 0.5–2.0 µM against EGFR , suggesting comparable activity for the chloro analog.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across cell lines?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., methyl, methoxy) on the phenyl ring or furopyrimidine core .
  • In Silico Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize analogs with improved binding affinity (ΔG < -9 kcal/mol) .
  • Data Triangulation : Compare in vitro kinase inhibition (enzyme-level) with cellular proliferation assays to distinguish target-specific vs. off-target effects .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 4-amine position .
  • Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility while maintaining stability .
    • Data Table :
DerivativeModificationSolubility (mg/mL)IC₅₀ (EGFR, µM)
Parent CompoundNone0.121.2
Phosphate Prodrug4-amine phosphate2.81.5

Q. How can off-target effects be systematically investigated?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based pull-down assays with biotinylated probes to identify interacting proteins .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map differentially expressed pathways .
  • Metabolomics : LC-MS-based profiling to detect metabolite shifts indicative of off-target metabolic disruption .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hepatotoxicity, and plasma protein binding .
  • MD Simulations : GROMACS simulations (50 ns) assess stability in biological membranes and predict blood-brain barrier permeability .

Contradictory Data Resolution

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?

  • Methodological Answer : Variability arises from:

  • Assay Conditions : ATP concentrations (1 mM vs. physiological 10 mM) alter competitive inhibition kinetics .
  • Cell Line Heterogeneity : Differences in kinase expression levels (e.g., EGFR overexpression in A549 vs. MCF-7) .
    • Resolution : Standardize assays using the ADP-Glo™ protocol with 10 mM ATP and isogenic cell lines .

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